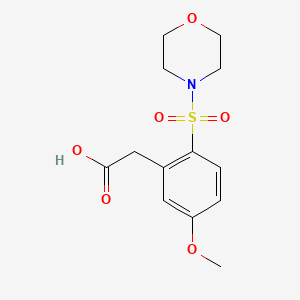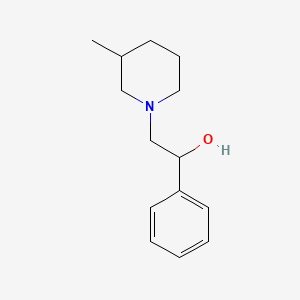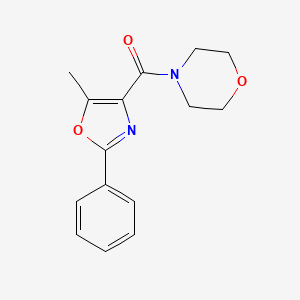
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been used in various scientific research applications, primarily in the field of neuroscience. It has been investigated for its potential use as a dopamine transporter ligand, which could be useful in the treatment of Parkinson's disease. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been studied for its potential use as a pharmacological tool to study the function of dopamine transporters and their role in various neurological disorders.
Mécanisme D'action
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one acts as a dopamine transporter ligand, which means that it binds to and inhibits the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has been shown to have various biochemical and physiological effects on the brain. It has been found to increase dopamine release and inhibit dopamine reuptake, which can lead to increased locomotor activity and reward-seeking behavior. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has also been shown to have neurotoxic effects, particularly on dopaminergic neurons, which could be a potential limitation for its use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several advantages for use in lab experiments. It is a highly selective dopamine transporter ligand, which means that it can be used to study the function of dopamine transporters without interfering with other neurotransmitter systems. 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is also relatively easy to synthesize and can be purified through recrystallization. However, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has several limitations for use in lab experiments. It has been shown to have neurotoxic effects, which could limit its use in studies involving live animals or human subjects. Additionally, the synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one. One potential direction is to investigate its potential use as a therapeutic agent for Parkinson's disease. Another direction is to study its mechanism of action and its effects on other neurotransmitter systems. It would also be useful to investigate the neurotoxic effects of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one and to develop safer alternatives for use in scientific research. Overall, 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one has the potential to be a valuable tool for studying the function of dopamine transporters and their role in various neurological disorders.
Méthodes De Synthèse
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 1-(3-methylaminopropyl)piperazine with propanoyl chloride. The resulting product can be purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of 1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1-(3-methyl-4-propanoylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-10(14)12-6-7-13(9(3)8-12)11(15)5-2/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCRCCPSYQINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(C(C1)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propanoylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)
![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)





![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)

![N-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B7469050.png)